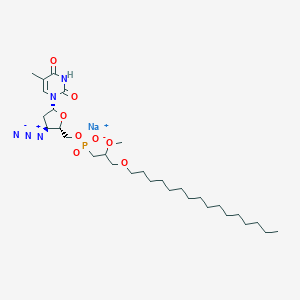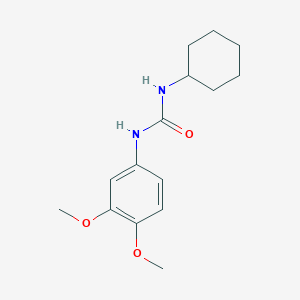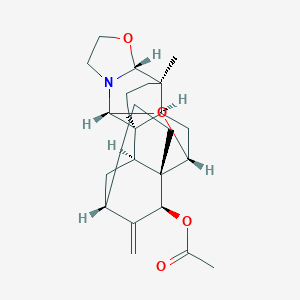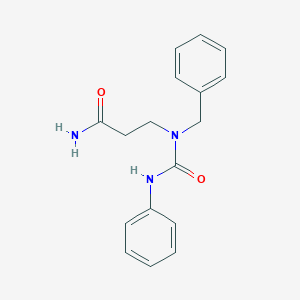![molecular formula C16H16N2O2 B240648 2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240648.png)
2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system and peripheral tissues. MMB-2201 is known to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. However, unlike THC, MMB-2201 is not a natural compound and has been developed for research purposes only.
Mecanismo De Acción
MMB-2201 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including pain sensation, appetite, mood, and immune function. Activation of these receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
MMB-2201 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and relaxation. It has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of various diseases. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMB-2201 is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool in the study of the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical structure and purity, which is important for ensuring reproducibility and accuracy in research studies. However, one of the main limitations of MMB-2201 is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of MMB-2201 and its potential therapeutic applications. One area of research is the development of novel cannabinoid receptor agonists that have improved selectivity and reduced side effects compared to existing compounds. Additionally, there is a need for further investigation into the mechanisms underlying the anti-inflammatory and neuroprotective effects of MMB-2201, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Finally, there is a need for research into the potential risks associated with the use of MMB-2201, including its potential for abuse and dependence, which will be important for ensuring the safety of future therapeutic applications.
Métodos De Síntesis
MMB-2201 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most common methods involves the reaction of 4-cyanobenzyl chloride with 2-methylindole in the presence of a base, followed by the reaction with methylamine and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
MMB-2201 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders. Additionally, MMB-2201 has been used in the study of the endocannabinoid system and its role in regulating various physiological processes.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-14(11)16(20)18-13-9-7-12(8-10-13)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
RZAOSPJINUZLJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide](/img/structure/B240599.png)
![2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240637.png)
![4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240668.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide](/img/structure/B240673.png)
![4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240675.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)
![N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)



![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)